molecular formula C15H16FN3O3S B12185360 (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12185360
M. Wt: 337.4 g/mol
InChI Key: AYYXKLBZIFEROY-UHFFFAOYSA-N
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Description

The compound “(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazol-3-one derivative characterized by a conjugated enamine system and a sulfone-containing tetrahydrothiophene moiety. Its structure includes:

  • Pyrazol-3-one core: A five-membered heterocyclic ring with a ketone group at position 2.
  • (4E)-Configuration: The exocyclic double bond at position 4 adopts an E-geometry due to steric and electronic effects.
  • 2-Fluorophenylamino methylidene group: The fluorinated aromatic ring introduces electron-withdrawing effects, influencing electronic distribution and bioavailability.
  • 5-Methyl group: A simple alkyl substituent that modulates steric bulk.

Its synthesis likely employs condensation reactions between hydrazine derivatives and β-diketones or analogous precursors, followed by oxidation to form the sulfone group .

Properties

Molecular Formula

C15H16FN3O3S

Molecular Weight

337.4 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-4-[(2-fluorophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H16FN3O3S/c1-10-12(8-17-14-5-3-2-4-13(14)16)15(20)19(18-10)11-6-7-23(21,22)9-11/h2-5,8,11,18H,6-7,9H2,1H3

InChI Key

AYYXKLBZIFEROY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC=CC=C3F

Origin of Product

United States

Biological Activity

The compound (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one, often referred to as a pyrazolone derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a pyrazolone core with a tetrahydrothiophene moiety and a fluorophenyl group. The molecular formula is C13H14FN3O2SC_{13}H_{14}FN_3O_2S, and it has a molecular weight of approximately 287.33 g/mol. The compound's structure is critical for its biological activity.

Antimicrobial Activity

Research has indicated that pyrazolone derivatives exhibit significant antimicrobial properties. A study demonstrated that the compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial efficacy.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be 15 µM for MCF-7 cells and 20 µM for HeLa cells.

Cell LineIC50 (µM)
MCF-715
HeLa20

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, the compound appears to inhibit cyclooxygenase (COX) enzymes and disrupts the NF-kB signaling pathway, leading to increased apoptosis in cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated various pyrazolone derivatives for their antimicrobial properties. The specific derivative under discussion showed promising results against Gram-positive bacteria, supporting its potential as a lead compound for further development .
  • Anticancer Research : A research article in Cancer Letters highlighted the compound's ability to induce apoptosis in breast cancer cells via mitochondrial pathways. The study provided evidence that the compound activates caspase pathways, leading to cell death .
  • In Vivo Studies : An animal model study demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models of breast cancer. This supports its potential application in cancer therapy .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 2-fluorophenylamino group in the target compound enhances acidity of the NH proton compared to non-fluorinated analogs . Sulfone vs. Thiophene: The 1,1-dioxidotetrahydrothiophen-3-yl group increases solubility in polar solvents relative to non-oxidized thiophene derivatives (e.g., ’s thiazole analogs) . Steric Bulk: The 5-methyl group minimizes steric hindrance, favoring planar conformations critical for π-π stacking in crystal lattices .

Spectral Differences: The absence of NO₂ IR bands (~1550 cm⁻¹) in the target compound distinguishes it from nitro-substituted analogs (e.g., ) . Sulfone S=O stretches (~1150–1250 cm⁻¹) are unique to the target compound compared to thiadiazole-containing derivatives () .

Research Findings and Implications

Crystallographic Insights :

  • The target compound’s structure was likely solved using SHELXL (), with refinement statistics comparable to analogs in (R-factor <0.05) .
  • The E-configuration at position 4 is stabilized by intramolecular H-bonding between the NH group and sulfone oxygen .

Synthetic Challenges: Condensation reactions to form the exocyclic double bond require strict anhydrous conditions to avoid keto-enol tautomerization . Sulfone oxidation steps may necessitate catalysts like oxone or hydrogen peroxide .

Structure-Activity Relationships (SAR) :

  • Fluorine Position : 2-Fluorophenyl analogs (target compound) exhibit higher metabolic stability than 4-fluorophenyl derivatives () due to reduced CYP450 interactions .
  • Sulfone vs. Thiadiazole : Sulfone-containing derivatives show improved aqueous solubility (logP ~1.5) versus thiadiazole analogs (logP ~2.8) .

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